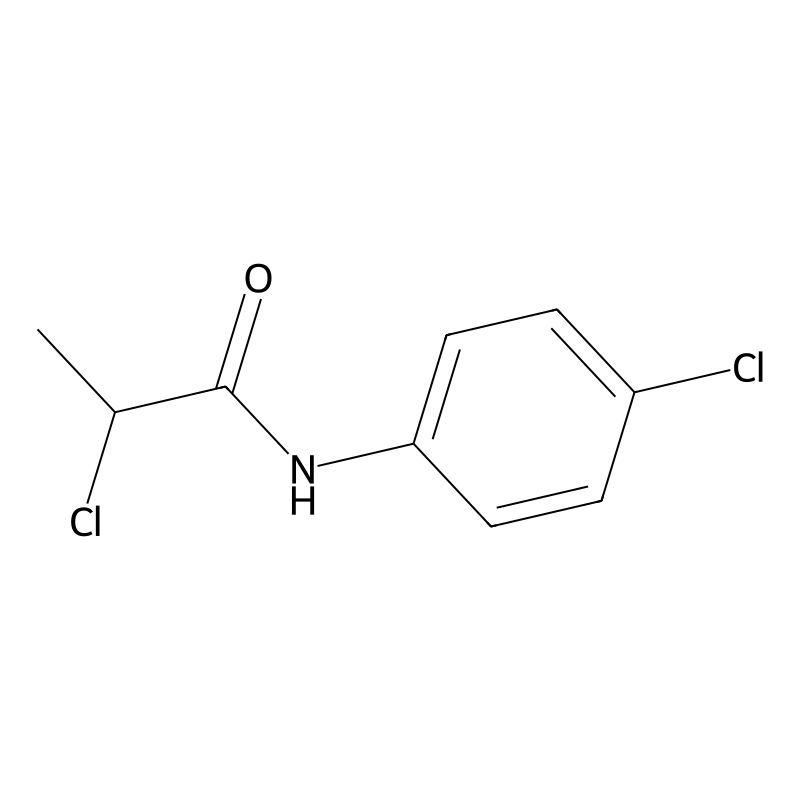2-chloro-N-(4-chlorophenyl)propanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Databases: 2-chloro-N-(4-chlorophenyl)propanamide is listed in various chemical databases, including PubChem https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Chlorophenyl-2_4-dinitroaniline and Santa Cruz Biotechnology . These entries provide basic information such as the compound's structure, formula, and CAS number, but do not mention specific research applications.
- Limited Research References: A search for scientific publications mentioning 2-chloro-N-(4-chlorophenyl)propanamide yielded minimal results. No definitive research areas or purposes were identified.
2-Chloro-N-(4-chlorophenyl)propanamide is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 218.08 g/mol. This compound features a propanamide backbone with a chlorine atom at the second position and a 4-chlorophenyl group attached to the nitrogen atom. The compound's structure can be represented by the following SMILES notation: O=C(NC1=CC=C(C(Cl)=C1)Cl)C(C)Cl. It exhibits a melting point range of 66-67.5 °C, indicating its solid state at room temperature .
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield corresponding carboxylic acids and amines.
- Acylation Reactions: This compound can also serve as an acylating agent in the synthesis of other amides.
The synthesis of 2-chloro-N-(4-chlorophenyl)propanamide can be achieved through several methods:
- Direct Chlorination: Chlorination of N-(4-chlorophenyl)propanamide using chlorine gas or chlorinating agents under controlled conditions.
- Acylation Reaction: Reacting 4-chlorobenzoyl chloride with propanamine in the presence of a base to form the desired amide.
- Umpolung Strategies: Recent advancements in organic synthesis may allow for more efficient methods using umpolung strategies, which involve reversing the polarity of functional groups .
2-Chloro-N-(4-chlorophenyl)propanamide finds applications primarily in research and development, particularly in the fields of medicinal chemistry and organic synthesis. Its potential utility includes:
- Drug Development: As a scaffold for developing new pharmaceuticals targeting inflammatory pathways.
- Biological Research: Used as a tool compound for studying enzyme interactions or as a proteomics research reagent .
Interaction studies involving 2-chloro-N-(4-chlorophenyl)propanamide focus on its binding affinity with various biological targets. Preliminary studies suggest it may interact with receptors involved in pain modulation and inflammation, although detailed interaction profiles remain to be fully elucidated through experimental research.
Similar Compounds: Comparison
Several compounds share structural similarities with 2-chloro-N-(4-chlorophenyl)propanamide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Chlorophenyl)propanamide | C9H10ClNO | Lacks chlorine at the second position |
| 2-Chloro-N-(3-chlorophenyl)propanamide | C9H9Cl2NO | Chlorine at the third position |
| 2-Chloro-N-(4-methylphenyl)propanamide | C10H12ClNO | Contains a methyl group instead |
Uniqueness
The uniqueness of 2-chloro-N-(4-chlorophenyl)propanamide lies in its specific substitution pattern, which may enhance its biological activity compared to similar compounds. The presence of two chlorine atoms at distinct positions can influence both lipophilicity and receptor interactions, making it a candidate for targeted drug design .








